molecular formula C17H16Cl2N6O B12187949 N-(3,5-dichlorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-(3,5-dichlorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B12187949
M. Wt: 391.3 g/mol
InChI Key: PZKZQGZHFZJCCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dichlorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a triazolopyridazine core fused to a piperidine-carboxamide scaffold. While its exact therapeutic application remains under investigation, analogs of triazolopyridazine derivatives have shown promise in targeting proteins like Lin28 (a RNA-binding protein implicated in cancer and regeneration) .

Properties

Molecular Formula

C17H16Cl2N6O

Molecular Weight

391.3 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C17H16Cl2N6O/c18-12-6-13(19)8-14(7-12)21-17(26)11-2-1-5-24(9-11)16-4-3-15-22-20-10-25(15)23-16/h3-4,6-8,10-11H,1-2,5,9H2,(H,21,26)

InChI Key

PZKZQGZHFZJCCU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)NC4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through cyclization reactions involving appropriate precursors. The piperidine ring is then introduced via nucleophilic substitution reactions. Finally, the dichlorophenyl group is attached through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

N-(3,5-dichlorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences

Compound Name / ID Core Structure Key Substituents Biological Activity / Application Melting Point / Stability
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine N-(3,5-Dichlorophenyl)piperidine-3-carboxamide Potential Lin28 inhibition (theoretical) Data not reported
Lin28-1632 [1,2,4]Triazolo[4,3-b]pyridazine N-Methyl-N-(3-methylphenyl)acetamide Lin28 inhibition (80 µM efficacy) Not reported; delivered in DMSO/PBS
(E)-4b [1,2,4]Triazolo[4,3-b]pyridazine 3,5-Dimethylpyrazole-propenoic acid Unspecified (structural analogue) 253–255°C (EtOH/DMF)
Pyrrolo-Triazolopyrazine Derivatives Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine Cyclopropylsulfonamide / cyanoacetamide Patent-listed (therapeutic candidates) Not reported
Key Observations:
  • Solubility: Derivatives like (E)-4b with polar propenoic acid groups exhibit higher melting points (253–255°C), suggesting lower solubility than the target compound, which lacks such groups.

Research Findings and Gaps

  • Lin28 Inhibition : Lin28-1632 demonstrated efficacy at 80 µM, but the target compound’s dichlorophenyl group may enhance binding affinity due to hydrophobic interactions. Experimental validation is needed.
  • Thermal Stability : The high melting point of (E)-4b suggests that the target compound’s stability under physiological conditions warrants investigation.
  • Patent Landscape: Derivatives in highlight industry interest in triazolo-fused heterocycles, though the target compound’s novelty lies in its dichlorophenyl-piperidine motif.

Biological Activity

N-(3,5-dichlorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C13_{13}H11_{11}Cl2_{2}N5_{5}O
  • Molecular Weight : 354.2 g/mol
  • CAS Number : 1224129-29-6

Research indicates that compounds similar to this compound often exhibit their biological effects through the inhibition of specific kinases involved in cancer cell proliferation. For instance, studies have shown that related triazolo-pyridazine derivatives can inhibit c-Met kinase activity, which is crucial for tumor growth and metastasis.

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated against several cancer cell lines. In vitro studies reveal significant cytotoxicity against various human cancer cell lines:

Cell LineIC50_{50} (μM)
A549 (Lung)0.008
SGC-7901 (Gastric)0.014
HT-1080 (Fibrosarcoma)0.012

These values suggest that the compound exhibits potent antiproliferative effects comparable to established chemotherapeutic agents.

Mechanism of Cytotoxicity

The mechanism underlying the cytotoxic effects involves the disruption of tubulin polymerization. Tubulin is essential for mitotic spindle formation during cell division. Inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis in cancer cells.

Study 1: Synthesis and Evaluation

In a study published in Nature Communications, a series of triazolo-pyridazine derivatives were synthesized and tested for their antiproliferative activities. The compound with a similar structure to this compound exhibited significant inhibition against A549 and HT-1080 cells with IC50_{50} values in the low micromolar range .

Study 2: c-Met Kinase Inhibition

Another investigation focused on the inhibitory effects of triazolo derivatives on c-Met kinase. The results indicated that certain derivatives displayed IC50_{50} values comparable to Foretinib, a known c-Met inhibitor . This suggests that this compound may also exert its effects through this pathway.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have highlighted that modifications in the phenyl ring and the piperidine moiety can significantly enhance biological activity. The presence of electron-withdrawing groups such as chlorine increases potency by improving binding affinity to target proteins involved in cancer progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.